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Abstract
Triisopropylsilanol (TIPSOH) and its derivatives, particularly triisopropylsilyl chloride (TIPSCl),

are indispensable reagents in modern organic synthesis, offering robust and sterically hindered

silyl ether protecting groups. This document provides detailed application notes and

experimental protocols for the use of triisopropylsilanol-derived protecting groups in the

synthesis of two critical classes of biomolecules: nucleotides and carbohydrates. In nucleotide

chemistry, the focus is on the application of the [(triisopropylsilyl)oxy]methyl (TOM) protecting

group for the 2'-hydroxyl function of ribonucleosides in automated solid-phase RNA synthesis.

For carbohydrate chemistry, the utility of the triisopropylsilyl (TIPS) group in regioselective

protection and iterative glycosylation strategies is highlighted. This guide includes quantitative

data, detailed experimental procedures, and visual diagrams of key workflows and logical

relationships to aid researchers in the efficient and successful synthesis of complex

oligonucleotides and oligosaccharides.

Application in Nucleotide Synthesis: The TOM
Protecting Group
The [(triisopropylsilyl)oxy]methyl (TOM) group, which incorporates the triisopropylsilyl moiety, is

a highly effective protecting group for the 2'-hydroxyl of ribonucleosides during solid-phase
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phosphoramidite synthesis of RNA.[1] Its strategic design, featuring a spacer between the

sterically demanding triisopropylsilyl group and the oxygen atom of the ribonucleoside,

mitigates the steric hindrance that can impede coupling efficiency with other bulky 2'-protecting

groups like tert-butyldimethylsilyl (TBDMS).[2][3]

The TOM group offers several advantages:

High Coupling Efficiency: The reduced steric hindrance allows for coupling efficiencies

comparable to those seen in DNA synthesis (>99%).[4]

Stability: It is stable to the standard conditions employed during oligonucleotide synthesis,

including the basic conditions for the removal of exocyclic amine protecting groups.[1][5]

Prevention of Migration: The acetal linkage of the TOM group prevents the 2' to 3' migration

of the silyl group, a common side reaction with TBDMS groups that can lead to the formation

of non-natural 2'-5' phosphodiester linkages.[2][3]

Orthogonal Deprotection: The TOM group is readily removed under mild fluoride-mediated

conditions that are orthogonal to the deprotection of other protecting groups used in RNA

synthesis.[5]

Quantitative Data: RNA Synthesis using TOM-Protected
Monomers
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Parameter Value/Condition Reference(s)

Average Coupling Yield >99.4% [4]

Coupling Time (1.5 µmol scale) 2.5 minutes [4]

Activator
5-(Benzylthio)-1H-tetrazole

(BTT)
[4]

Base/Phosphodiester

Deprotection

Methylamine in Ethanol/H₂O

(EMAM) or

NH₄OH/Methylamine (AMA)

[4][6]

TOM Group Deprotection

Reagent

Tetrabutylammonium fluoride

(TBAF) in THF or

Triethylamine trihydrofluoride

(TEA·3HF)

[5][6]

TOM Group Deprotection

Conditions

65°C for 2.5 hours (with

TEA·3HF)
[6]

Experimental Protocols
This protocol outlines the key steps in an automated synthesis cycle.

Materials:

TOM-protected A, C, G, and U phosphoramidites

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Activator solution (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole in acetonitrile)

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-

methylimidazole/THF)

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Anhydrous acetonitrile

Procedure:

Initialization: The synthesis is initiated with the first nucleoside bound to the CPG solid

support within a synthesis column.

Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed by treating the

support with the deblocking solution to expose the 5'-hydroxyl group.

Coupling: The TOM-protected phosphoramidite monomer and activator solution are

delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide

chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent

the formation of deletion mutants in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable

phosphate triester.

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each

subsequent monomer until the desired RNA sequence is assembled.

Procedure:

Cleavage and Base Deprotection:

Transfer the CPG support to a vial.

Add 1.5 mL of ammonium hydroxide/methylamine (AMA) solution.

Seal the vial and heat at 65°C for 10 minutes.[6]

Removal of the 2'-O-TOM Protecting Group:

Evaporate the AMA solution.

Dissolve the RNA oligonucleotide in 115 µL of DMSO.
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Add 60 µL of triethylamine (TEA).

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).

Heat the mixture at 65°C for 2.5 hours.[6]

Quenching and Purification:

Cool the solution and add 1.75 mL of a suitable quenching buffer.

Purify the deprotected RNA oligonucleotide using standard techniques such as HPLC or

solid-phase extraction.

Visualization of the RNA Synthesis Workflow
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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